molecular formula C18H16N2O3 B2811053 N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide CAS No. 921891-46-5

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide

Cat. No. B2811053
CAS RN: 921891-46-5
M. Wt: 308.337
InChI Key: WFQDBJVFKSJEBA-UHFFFAOYSA-N
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Description

N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H16N2O3 and its molecular weight is 308.337. The purity is usually 95%.
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Scientific Research Applications

Asymmetric Alkynylation and Synthesis of Derivatives

Asymmetric alkynylation of seven-membered cyclic imines dibenzo[b,f][1,4]oxazepines has been achieved using chiral phosphoric acid and Ag(I) catalysts, leading to the synthesis of optically active 11-substituted-10,11-dihydrodibenzo[b,f][1,4]oxazepine derivatives with carbon-carbon triple bonds. This method has facilitated subsequent transformations of these bonds in heterocyclic products, showcasing a pathway to diversify the structure and potential functionality of these compounds (Ren et al., 2014).

Catalytic Enantioselective Aza-Reformatsky Reaction

The catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines has been developed, enabling the synthesis of chiral ethyl 2-(10,11-dihydrodibenzo[b,f][1,4]oxazepin-11-yl)acetate derivatives. This reaction employs a diaryl prolinol L4 as the chiral ligand and Me2Zn as the zinc source, achieving high yields and enantioselectivities. Such advancements open doors to novel synthetic routes for producing chiral compounds with potential pharmacological importance (Munck et al., 2017).

Pharmacological Characterization of Derivatives

A comprehensive study has been conducted on oxazepine and related oxepine derivatives, revealing the influence of chlorine substitution patterns on pharmacology at various GPCRs, including H1R and H4R. This research highlights the potential of these compounds as dual H1/H4 receptor ligands or as selective antagonists for specific receptors, depending on their structural modifications. Such findings are crucial for the development of new therapeutic agents with targeted receptor activity (Naporra et al., 2016).

Biomass-Involved Synthesis Strategy

A novel method involving the biomass-derived N-arylated 2-aminophenol for assembling benzo-fused N-heterocycles, including dibenzo[b,f]azepin-10(11H)-ones, showcases an eco-friendly approach to synthesizing diversified N-heterocycles. This strategy emphasizes the potential of sustainable resources in the synthesis of complex organic molecules, contributing to greener chemical processes (Zhang et al., 2015).

properties

IUPAC Name

N-(3-methyl-6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-10-2-6-16-14(8-10)20-18(22)13-9-12(5-7-15(13)23-16)19-17(21)11-3-4-11/h2,5-9,11H,3-4H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFQDBJVFKSJEBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4CC4)C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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